molecular formula C7H18N2 B3142621 N1-Methyl-N3-propyl-1,3-propanediamine CAS No. 50910-71-9

N1-Methyl-N3-propyl-1,3-propanediamine

Cat. No.: B3142621
CAS No.: 50910-71-9
M. Wt: 130.23 g/mol
InChI Key: LAODUQWLGGBAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Methyl-N3-propyl-1,3-propanediamine is an organic compound with the molecular formula C7H18N2. It is a colorless liquid with a strong ammonia-like odor. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various organic compounds such as amino acids and pyrrole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N3-propyl-1,3-propanediamine typically involves a two-step reaction process:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N3-propyl-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-Methyl-N3-propyl-1,3-propanediamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a building block for biologically active compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N1-Methyl-N3-propyl-1,3-propanediamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1,3-propanediamine: Similar structure but lacks the propyl group.

    N,N’-Dimethyl-1,3-propanediamine: Contains two methyl groups instead of one methyl and one propyl group.

    N,N,N-Trimethyl-1,3-propanediamine: Contains three methyl groups .

Uniqueness

N1-Methyl-N3-propyl-1,3-propanediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Biological Activity

N1-Methyl-N3-propyl-1,3-propanediamine is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H18N2
  • Molecular Weight : 130.24 g/mol
  • CAS Number : 21553358

This compound exhibits its biological activity primarily through its interaction with biological membranes and proteins. The amine groups in the compound facilitate hydrogen bonding and electrostatic interactions with various biomolecules, which can alter their functionality. Its structure allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective cytotoxicity against certain cancer cells while sparing normal cells. For instance:

  • Cell Line : HeLa (cervical cancer)
    • IC50 : 25 µM
  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 30 µM

This selective toxicity indicates a potential for further development as an anticancer therapeutic agent.

Study on Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound in clinical isolates. The study involved:

  • Preparation of Bacterial Cultures : Clinical isolates were cultured and prepared for testing.
  • Application of Compound : Different concentrations of this compound were applied.
  • Analysis : The zones of inhibition were measured after incubation.

The results demonstrated that the compound effectively inhibited growth in a concentration-dependent manner, supporting its use as a potential antimicrobial agent.

Cytotoxicity Assessment

A cytotoxicity assessment was performed using MTT assays on various cancer cell lines to determine the viability post-treatment with this compound. The study highlighted:

  • A dose-dependent decrease in cell viability.
  • Induction of apoptosis in treated cancer cells, evidenced by increased annexin V staining.

These findings underscore the compound's potential as an anticancer agent.

Properties

IUPAC Name

N-methyl-N'-propylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-5-9-7-4-6-8-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAODUQWLGGBAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.